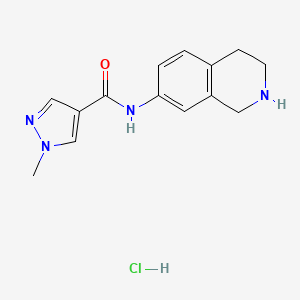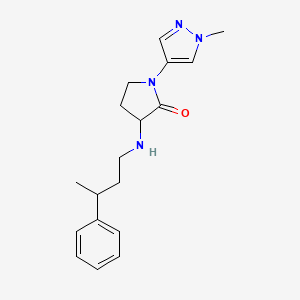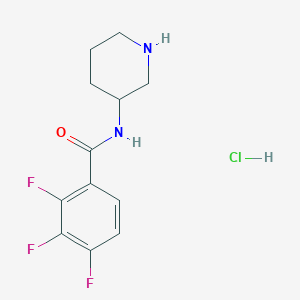![molecular formula C17H23NO3 B7639172 N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as ABT-199 and belongs to the class of drugs known as B-cell lymphoma 2 (BCL-2) inhibitors. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用機序
The mechanism of action of ABT-199 involves the selective inhibition of the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein. This compound is an anti-apoptotic protein that is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis in cancer cells, leading to their destruction. The selectivity of ABT-199 for this compound over other anti-apoptotic proteins is what makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
ABT-199 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound induces apoptosis in cancer cells, leading to their destruction. ABT-199 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. The compound has a favorable pharmacokinetic profile and can be administered orally, making it a convenient treatment option.
実験室実験の利点と制限
ABT-199 has several advantages for lab experiments. The compound is commercially available and can be easily synthesized using established protocols. ABT-199 has a well-defined mechanism of action, making it a useful tool for studying the role of N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide in cancer cells. However, there are also limitations to the use of ABT-199 in lab experiments. The compound is expensive and may not be affordable for all researchers. Additionally, the selectivity of ABT-199 for this compound may limit its use in studies that involve other anti-apoptotic proteins.
将来の方向性
There are several future directions for the research and development of ABT-199. One area of focus is the identification of biomarkers that can predict the response to ABT-199 treatment. Another area of focus is the development of combination therapies that can enhance the efficacy of ABT-199 in cancer treatment. Additionally, there is a need for further studies to investigate the long-term safety and efficacy of ABT-199 in clinical settings. Finally, ABT-199 has potential applications beyond cancer treatment, and future studies may explore its use in other disease areas.
合成法
The synthesis of ABT-199 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a key intermediate, which is then converted into ABT-199 through a series of reactions. The entire synthesis process is complex and requires expertise in organic chemistry. The process has been described in detail in several scientific publications, and the compound is now available commercially for research purposes.
科学的研究の応用
ABT-199 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound selectively inhibits the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein, which is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of CLL and AML, and several other types of cancer are also being investigated.
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-7-5-14(6-8-15)17(9-11-21-12-10-17)18-16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRPNLGVBZLZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)



![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)